Iem 759

説明

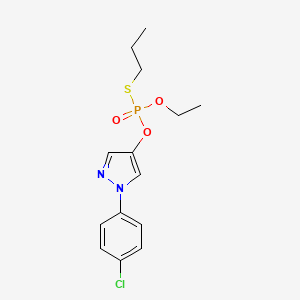

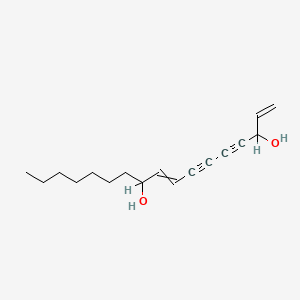

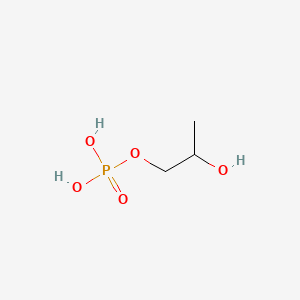

3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole, also known as 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole, is a useful research compound. Its molecular formula is C4H9N5 and its molecular weight is 127.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

イオン交換膜 (IEM)

この化合物は、イオン交換膜 (IEM) の開発に使用されます。 IEMは、環境問題やエネルギーなど、さまざまな分野で潜在的な用途が見出されています 。 これらは新しい分離材料として使用され、さまざまな方法で特徴付けられます .

神経伝達物質

この化合物は、人間の日常生活における行動と生理学的状態に重要な役割を果たす神経伝達物質セロトニンとメラトニンの構造と化学的に類似しています .

染料合成

この化合物は、新規な複素環式反応性染料の合成に使用されます。 ベンゾチアゾール誘導体発色団に基づくこれらの染料は、青緑色とフクシアを含む美しい色を示し、高いモル吸光係数で大きな染色強度を持っています .

ナノセルロースエアロゲル

この化合物は、ナノセルロースエアロゲルの製造に使用されます。 この化合物のアミン基は、CNCとAEAPMDS間のC–O–Si結合を介して導入されて、エアロゲルが生成されます .

CO2吸着

この化合物は、CO2吸着について試験されたポリイミドの合成に使用されます .

薬物センサー

この化合物を用いたIEMは、薬物センサーに用途が見いだされる可能性があります .

湿度センサー

IEMは、電位差式湿度センサーにも使用される可能性があります .

一酸化炭素の電気化学的還元

作用機序

Target of Action

Iem 759, also known as 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole, is a small molecule that primarily targets the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival. The primary target within this pathway is the protein Axin , which is a key component of the destruction complex that regulates β-catenin levels .

Mode of Action

This compound interacts with its target by increasing the stability of the Axin protein . This leads to an inhibition of the Wnt/β-catenin pathway, preventing the accumulation of active β-catenin . As a result, the transcription of Wnt target genes is reduced, leading to a decrease in cell proliferation and an increase in cell cycle arrest .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . By stabilizing Axin, this compound prevents the degradation of β-catenin, leading to a decrease in Wnt signaling . This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and survival.

生化学分析

Biochemical Properties

3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases. These interactions often involve the formation of Schiff bases, which facilitate the transfer of amino groups. Additionally, 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole can bind to metal ions, enhancing its catalytic activity in various biochemical processes .

Cellular Effects

The effects of 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole has been found to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

At the molecular level, 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been reported to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole can activate transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole can lead to adaptive changes in cellular function, such as increased resistance to oxidative stress .

Dosage Effects in Animal Models

The effects of 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory retention in rodents. At high doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with cellular membranes and disruption of normal cellular processes .

Metabolic Pathways

3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole can influence the activity of enzymes involved in amino acid and nucleotide metabolism .

Transport and Distribution

Within cells and tissues, 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes by amino acid transporters, allowing it to accumulate in specific cellular compartments. This localization is crucial for its biochemical activity, as it enables the compound to interact with target biomolecules .

特性

IUPAC Name |

5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c5-2-1-3-7-4(6)9-8-3/h1-2,5H2,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNXUWBCKBBJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204992 | |

| Record name | Iem 759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56436-29-4 | |

| Record name | 3-(Beta-aminoethyl)-5-amino-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iem 759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole interact with its target and what are the downstream effects?

A: 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole, also known as IEM-759 in the provided research papers, acts predominantly as an agonist on histamine H2-receptors in the stomach of dogs. [, , ] This interaction leads to increased gastric acid secretion. [, , ] The compound demonstrates a weaker effect on H1-histamine receptors found in the intestine, blood vessels, and bronchi compared to histamine itself. [, ]

Q2: Does the structure of 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole influence its activity on H1 and H2 receptors?

A: Yes, structural modifications to the 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole molecule significantly impact its activity on H1 and H2 receptors. Research has shown that closely related derivatives like IEM-813 exhibit a preference for H1 receptors, particularly in the gut. [, , ] This suggests that specific structural features within this class of compounds contribute to their selectivity for either H1 or H2 receptors.

Q3: What are the potential applications of 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole in gastroenterology?

A: Unlike some histamine analogs like histalog, 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole demonstrates efficacy when administered orally. [, ] This characteristic makes it a potential candidate for assessing gastric secretory capacity in gastroenterology. [, ] Further research is necessary to explore its clinical utility in this context.

Q4: Are there any studies on the pharmacokinetics and pharmacodynamics (PK/PD) of 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole?

A: The provided research papers primarily focus on the pharmacological characterization of 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole, specifically its interaction with histamine receptors. [, , , , ] Detailed studies investigating its absorption, distribution, metabolism, excretion (ADME), and in vivo efficacy are not included in these specific papers. Further research is needed to comprehensively understand its PK/PD profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。